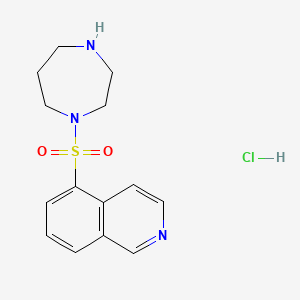
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid, also known as MUN, is a complex sugar molecule that has gained significant attention in the scientific community due to its potential applications in various fields. MUN is a sialic acid derivative that is commonly found in bacterial cell walls and is known to play a critical role in various biological processes. In
Mechanism of Action
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid acts as a substrate for sialidase enzymes, which cleave the sialic acid moiety from the 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid molecule. The cleavage of the sialic acid from 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid results in the release of 4-methylumbelliferone, which can be detected using fluorescence spectroscopy. The mechanism of action of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is based on its ability to act as a substrate for sialidase enzymes, which makes it a useful tool for studying the activity of these enzymes.
Biochemical and Physiological Effects:
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has been shown to have a variety of biochemical and physiological effects. In bacterial cells, 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is involved in the regulation of cell wall structure and function. In the immune system, sialic acid plays a critical role in the recognition and clearance of pathogens. 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has also been shown to have potential anti-inflammatory effects in the body.
Advantages and Limitations for Lab Experiments
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is a useful tool for studying sialidase activity and the role of sialic acid in various biological processes. The advantages of using 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid include its specificity for sialidase enzymes, its ability to be detected using fluorescence spectroscopy, and its relatively low cost. However, the limitations of using 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid include its complex synthesis method and the potential for non-specific cleavage by other enzymes.
Future Directions
There are several future directions for the study of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid. One potential area of research is the development of new methods for the synthesis of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid that are more efficient and cost-effective. Another area of research is the development of new applications for 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid, such as its use in drug discovery or as a diagnostic tool for bacterial infections. Additionally, the role of sialic acid in cancer cell metastasis is an area of active research, and 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid may be a useful tool for further studies in this field.
Synthesis Methods
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid can be synthesized from sialic acid using a multi-step chemical reaction. The synthesis involves the conversion of sialic acid to a lactone intermediate, which is then reacted with 4-methylumbelliferone to form 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid. The synthesis of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has been extensively studied for its potential applications in various fields, including microbiology, immunology, and cancer research. 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is commonly used as a substrate for detecting sialidase activity, which is an important enzyme involved in bacterial pathogenesis. 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has also been used as a tool to study the role of sialic acid in the immune system and its interaction with pathogens. In cancer research, 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has been used to study the role of sialic acid in cancer cell metastasis.
properties
IUPAC Name |
4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O11/c1-8-4-14(23)28-13-5-9(2-3-10(8)13)29-19(18(26)27)6-11(21)15(24)17(30-19)16(25)12(22)7-20/h2-5,11-12,15-17,20-22,24-25H,6-7H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEFINRBLMLGLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


